4-tert-Octylresorcinol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-tert-Octylresorcinol and related compounds involves several chemical processes, highlighting the complexities and intricacies of producing such chemicals. For instance, a study described the resorcinol-templated synthesis of a cofacial terpyridine in crystalline π-stacked columns, showcasing a templated stereospecific and near-quantitative synthesis in the solid state with sensitivities to peripheral groups attached to the template (Dutta, Bučar, & MacGillivray, 2011).

Molecular Structure Analysis

The molecular structure of 4-tert-Octylresorcinol and its derivatives plays a crucial role in their chemical properties and functionalities. For example, the compound 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was synthesized, and its crystal structure determined by X-ray diffraction analysis reveals insights into its structural characteristics (叶姣 et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of 4-tert-Octylresorcinol are influenced by its structure. A study on copper(II)-mediated autoxidation of tert-butylresorcinols found direct oxygenation at activated positions, providing insights into the oxidative behavior and potential chemical reactions of similar compounds (Ling et al., 2003).

Physical Properties Analysis

The physical properties of 4-tert-Octylresorcinol derivatives, such as solubility, crystallinity, and thermal stability, are key to their application in various fields. Synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol indicate noncrystalline, readily soluble polymers with high thermal stability, useful for creating flexible and tough films (Hsiao, Yang, & Chen, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and potential environmental impact of 4-tert-Octylresorcinol, are significant for understanding its safe use and disposal. The transformation of 4-tert-octylphenol by UV irradiation and by an H_2O_2/UV process in aqueous solution highlights its degradation pathways and products, relevant for assessing its environmental persistence and toxicity (Mazellier & Leverd, 2003).

Aplicaciones Científicas De Investigación

Application in Environmental Biotechnology

- Specific Scientific Field: Environmental Biotechnology

- Summary of the Application: The marine-derived fungus Aspergillus tubingensis F6 has shown resistance to alkylphenols (APs) stress, including 4-tert-Octylresorcinol . This resistance is significant because APs are environmental contaminants known for their endocrine-disrupting properties .

- Methods of Application or Experimental Procedures: The fungus was isolated from the bottom sediments of the coastal part of the Eastern Gulf of Finland (Neva Bay) and identified based on ITS sequencing and morphological analysis . The presence of APs caused morphological and ultrastructural changes in fungal cells . The strain was cultivated with APs (initially added to the culture at 100 mg/l) for 120 hours .

- Results or Outcomes: After 120 hours of cultivation, less than 10% of APs remained in the culture medium of A. tubingensis F6 . The degradation of APs by A. tubingensis F6 led to the formation of non-toxic products . These results indicate the potential role of A. tubingensis F6 in APs degradation in natural environments, as well as its possible biotechnological application in wastewater treatment to remove xenobiotics with endocrine activity .

Application in Cosmetics

- Specific Scientific Field: Cosmetology

- Summary of the Application: 4-tert-Octylresorcinol is used as an intermediate in the preparation of chroman-2-one, a tyrosinase inhibitor suitable for lightening human skin or for the prevention and/or treatment of pigment defects such as hyperpigmentation, freckles, age spots, sun spots and environmentally induced skin ageing .

- Methods of Application or Experimental Procedures: 4-tert-Octylresorcinol can be used as a pharmaceutical synthesis intermediate, such as the preparation of 6-tert-octyl-7-hydroxychroman-2-one . The synthesis involves adding acrylic acid to 4-tert-Octylresorcinol in toluene, followed by the addition of Amberlyst-15 . The reaction solution is then heated under reflux .

- Results or Outcomes: The synthesis results in the formation of 6-tert-octyl-7-hydroxychroman-2-one . This compound is a tyrosinase inhibitor, which can be used in cosmetic products to lighten skin and treat pigment defects .

Application in Industrial Additives

- Specific Scientific Field: Industrial Chemistry

- Summary of the Application: 4-tert-Octylresorcinol can be used as an industrial additive . It can be used as an intermediate in the preparation of other compounds .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures in this context are not detailed in the source .

- Results or Outcomes: The outcomes of using 4-tert-Octylresorcinol as an industrial additive are not detailed in the source .

Application in Cosmetics

- Specific Scientific Field: Cosmetology

- Summary of the Application: 4-tert-Octylresorcinol is used as an intermediate in the preparation of chroman-2-one, a tyrosinase inhibitor suitable for lightening human skin or for the prevention and/or treatment of pigment defects such as hyperpigmentation, freckles, age spots, sun spots and environmentally induced skin ageing .

- Methods of Application or Experimental Procedures: 4-tert-Octylresorcinol can be used as a pharmaceutical synthesis intermediate, such as the preparation of 6-tert-octyl-7-hydroxychroman-2-one . The synthesis involves adding acrylic acid to 4-tert-Octylresorcinol in toluene, followed by the addition of Amberlyst-15 . The reaction solution is then heated under reflux .

- Results or Outcomes: The synthesis results in the formation of 6-tert-octyl-7-hydroxychroman-2-one . This compound is a tyrosinase inhibitor, which can be used in cosmetic products to lighten skin and treat pigment defects .

Application in Industrial Additives

- Specific Scientific Field: Industrial Chemistry

- Summary of the Application: 4-tert-Octylresorcinol can be used as an industrial additive . It can be used as an intermediate in the preparation of other compounds .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures in this context are not detailed in the source .

- Results or Outcomes: The outcomes of using 4-tert-Octylresorcinol as an industrial additive are not detailed in the source .

Safety And Hazards

4-tert-Octylresorcinol can cause skin and eye irritation . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of contact, wash with plenty of water .

Direcciones Futuras

While specific future directions for 4-tert-Octylresorcinol are not detailed in the available resources, it’s worth noting that the field of chemistry continues to evolve with the development of new methodologies and technologies. The understanding and manipulation of oxidation states in organic molecules remain pivotal to the conversion of functional groups and the synthesis of new structural motifs .

Propiedades

IUPAC Name |

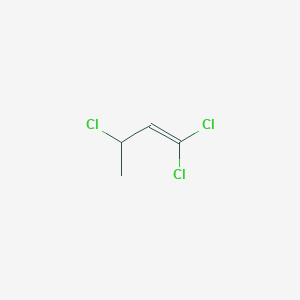

4-(2,4,4-trimethylpentan-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)11-7-6-10(15)8-12(11)16/h6-8,15-16H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOJNENEFSZINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277762 | |

| Record name | 4-tert-Octylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Octylresorcinol | |

CAS RN |

28122-52-3 | |

| Record name | 28122-52-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Octylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Octylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)

![Piperidine, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B79413.png)